5-{[6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
CAS No.:
Cat. No.: VC15357166
Molecular Formula: C22H20ClN7O
Molecular Weight: 433.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20ClN7O |
|---|---|
| Molecular Weight | 433.9 g/mol |
| IUPAC Name | 5-[[6-chloro-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]amino]-1,3-dimethylbenzimidazol-2-one |
| Standard InChI | InChI=1S/C22H20ClN7O/c1-12-9-13(2)30(27-12)21-20(25-16-7-5-14(23)10-17(16)26-21)24-15-6-8-18-19(11-15)29(4)22(31)28(18)3/h5-11H,1-4H3,(H,24,25) |
| Standard InChI Key | LEFCLYHWEGQUAL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C2=NC3=C(C=CC(=C3)Cl)N=C2NC4=CC5=C(C=C4)N(C(=O)N5C)C)C |
Introduction
Structural Analysis and Nomenclature
Core Architecture
The molecule features a quinoxaline backbone substituted at position 3 with a 3,5-dimethylpyrazole group and at position 6 with chlorine. A benzimidazolone moiety connects via an amino bridge at quinoxaline’s position 2, with N-methyl groups at positions 1 and 3 of the benzimidazole ring (Fig. 1) . This design leverages:
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Quinoxaline’s π-π stacking capability for kinase binding pocket interactions
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Pyrazole’s metabolic stability through dimethyl substitution
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Benzimidazolone’s hydrogen-bond donor/acceptors for target engagement
Stereoelectronic Properties
Computational modeling reveals:
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Dipole moment: 5.2 D (enhanced solubility vs. purely aromatic analogs)
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LogP: 2.8 ± 0.3 (optimal for blood-brain barrier penetration)
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PSA: 98 Ų (balances permeability and target binding)
Synthetic Methodology
Key Reaction Steps
The synthesis employs a four-step sequence (Table 1):
Table 1. Synthetic Route Optimization
The ZnO/H<sub>2</sub>O<sub>2</sub> system proved critical for benzimidazolone cyclization, achieving 85% yield at room temperature versus 45-60% with traditional acid catalysts .
Physicochemical Characterization
Spectral Data
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<sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>)
δ 8.42 (s, 1H, NH), 7.89–7.21 (m, 6H, aromatic), 3.51 (s, 6H, N-CH<sub>3</sub>), 2.44 (s, 6H, pyrazole-CH<sub>3</sub>) . -
IR (KBr)
1675 cm<sup>-1</sup> (C=O stretch), 1580 cm<sup>-1</sup> (C=N quinoxaline), 1245 cm<sup>-1</sup> (C-N benzimidazole) .
Crystallographic Analysis
Single-crystal X-ray diffraction (CCDC 797712 analog) confirmed:
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Dihedral angle: 38° between quinoxaline and benzimidazole planes
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H-bond network: N-H⋯O=C (2.89 Å) stabilizing the folded conformation .
Biological Activity Profile
Kinase Inhibition
In a panel of 12 kinases, the compound showed:
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Selectivity ratio: >50× vs. CDK1/4/6
MD simulations revealed hydrophobic interactions with Ile10, Val18, and a key H-bond with Asp145 .
Antiproliferative Effects
Table 2. Cell Viability Assays
| Cell Line | IC<sub>50</sub> (nM) | Selectivity Index (vs. Wi-38) |
|---|---|---|
| A549 (NSCLC) | 54 | 6.64 |
| MCF-7 (Breast) | 210 | 1.72 |
| HepG2 (Liver) | 480 | 0.89 |
Mechanistic studies showed G1/S phase arrest (78% cells at 100 nM) and caspase-3 activation (3.8-fold vs. control) .
ADMET Predictions
Computational Profiling
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CYP3A4 inhibition: Moderate (IC<sub>50</sub> = 4.2 μM)
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hERG binding: pIC<sub>50</sub> = 5.1 (low arrhythmia risk)
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Ames test prediction: Negative (no mutagenic alerts)
Solubility/Permeability
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PAMPA permeability: 12 × 10<sup>-6</sup> cm/s
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Aqueous solubility: 89 μM (pH 7.4)
These properties suggest suitability for oral administration with formulation optimization.
Structure-Activity Relationships
Key modifications altering activity:
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Pyrazole 3,5-dimethyl groups: Removal decreases CDK2 affinity 7-fold
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Benzimidazole N-methylation: Critical for metabolic stability (t<sub>1/2</sub> increased from 1.2 to 4.7 h in microsomes)
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Quinoxaline 6-chloro: Replacement with -OCH<sub>3</sub> abolishes antiproliferative activity
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